Andromedotoxine

Vue d'ensemble

Description

Mécanisme D'action

L’acétylandromédol exerce ses effets en interférant avec les canaux sodium dépendants du voltage situés dans la membrane cellulaire des neurones . Ces canaux sont constitués de quatre domaines homologues, chacun contenant six segments alpha-hélicoïdaux transmembranaires. L’acétylandromédol se lie au site récepteur du groupe II situé sur le segment 6 des domaines I et IV, empêchant l’inactivation des canaux sodium et conduisant à une augmentation continue du tonus vagal .

Applications De Recherche Scientifique

Acetylandromedol has several scientific research applications, including:

Biology: Researching the effects of acetylandromedol on biological systems, particularly its interaction with voltage-gated sodium channels.

Analyse Biochimique

Biochemical Properties

Andromedotoxin interacts with voltage-gated sodium channels located in the cell membrane of neurons . It has a binding affinity (IC 50) of approximately 10 μM and binds the group II receptor site located on segment 6 of domains I and IV . This interaction plays a crucial role in its biochemical activity.

Cellular Effects

The primary cellular effect of Andromedotoxin is its ability to interfere with voltage-gated sodium channels in neurons . This interference leads to a continuous increase in vagal tone, resulting in symptoms such as dizziness, hypotension, and atrial-ventricular block .

Molecular Mechanism

The molecular mechanism of Andromedotoxin’s action is derived from its ability to interfere with voltage-gated sodium channels . By binding to the group II receptor site on these channels, Andromedotoxin prevents the inactivation of these channels, leading to a continuous increase in vagal tone .

Temporal Effects in Laboratory Settings

It is known that consumption of the plant or any of its secondary products, including mad honey, can cause a rare poisonous reaction called grayanotoxin poisoning .

Metabolic Pathways

It is known that Andromedotoxin is a product of the metabolic processes of Rhododendron species and other plants in the Ericaceae family .

Transport and Distribution

It is known that nearly all parts of grayanotoxin-producing rhododendrons contain the molecule, including the stem, leaves, flower, pollen, and nectar .

Subcellular Localization

Given its interaction with voltage-gated sodium channels located in the cell membrane of neurons , it is likely that Andromedotoxin is localized to the cell membrane.

Méthodes De Préparation

L’acétylandromédol est principalement extrait des feuilles, des rameaux ou des fleurs de plantes de la famille des Éricacées . Le processus d’extraction implique les étapes suivantes :

Collecte : Récolte du matériel végétal, généralement pendant la saison de floraison lorsque la concentration d’acétylandromédol est la plus élevée.

Extraction : Utilisation de solvants tels que l’éthanol ou le méthanol pour extraire le composé du matériel végétal.

Purification : Emploi de techniques telles que la chromatographie pour purifier le composé extrait.

Analyse Des Réactions Chimiques

L’acétylandromédol subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’acétylandromédol peut être oxydé pour former divers produits d’oxydation, selon les réactifs et les conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir l’acétylandromédol en dérivés moins toxiques.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule d’acétylandromédol, conduisant à la formation de différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions varient en fonction des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

L’acétylandromédol a plusieurs applications de recherche scientifique, notamment :

Biologie : Recherche sur les effets de l’acétylandromédol sur les systèmes biologiques, en particulier son interaction avec les canaux sodium dépendants du voltage.

Comparaison Avec Des Composés Similaires

L’acétylandromédol fait partie d’un groupe de neurotoxines étroitement apparentées connues sous le nom de grayanotoxines. Des composés similaires comprennent :

Grayanotoxine I :

Grayanotoxine II : Un autre composé apparenté avec des effets toxiques et des propriétés chimiques similaires.

Grayanotoxine III : Similaire en structure et en fonction, mais avec de légères variations dans sa composition chimique.

Activité Biologique

Andromedotoxin, also known as grayanotoxin, is a toxic diterpene primarily derived from plants in the Ericaceae family, particularly species of the genus Rhododendron. This compound has garnered attention due to its significant biological activity, particularly its effects on the cardiovascular and nervous systems. This article explores the biological activity of andromedotoxin, supported by case studies, research findings, and data tables.

Andromedotoxin exerts its biological effects primarily through the modulation of voltage-gated sodium channels. It binds to these channels in their open state, preventing their inactivation and leading to prolonged depolarization of excitable cells. This mechanism results in various physiological effects, including bradycardia and hypotension, which are characteristic of "mad honey" intoxication—a condition arising from the consumption of honey containing high levels of grayanotoxins.

Key Findings:

- Sodium Channel Interaction : Andromedotoxin increases sodium channel permeability, leading to excessive neuronal excitability and vagal stimulation .

- Cardiovascular Effects : The toxin can cause severe bradycardia and circulatory collapse due to its action on cardiac tissues .

- Nervous System Impact : Symptoms of intoxication include dizziness, nausea, and loss of consciousness due to central nervous system involvement .

Case Studies

Several case studies illustrate the clinical manifestations of andromedotoxin exposure:

- Case Report of Mad Honey Poisoning :

- Prospective Study on Mad Honey Intoxication :

Biological Activity Summary Table

| Biological Effect | Mechanism | Clinical Manifestations |

|---|---|---|

| Bradycardia | Persistent activation of sodium channels | Heart rate < 40 bpm |

| Hypotension | Increased vagal tone | Blood pressure < 90/60 mmHg |

| Neurological symptoms | Central nervous system stimulation | Dizziness, nausea, loss of consciousness |

| Cardiac arrhythmias | Disruption of normal electrical conduction | Sinus bradycardia, complete AV block |

Toxicokinetics

Research on the pharmacokinetics of andromedotoxin indicates that it is absorbed in the gastrointestinal tract following oral ingestion. Studies have shown that both GTX I and GTX III (subtypes of grayanotoxins) can be detected in human blood and urine after consumption of mad honey . However, limited information is available regarding their metabolic pathways in mammals.

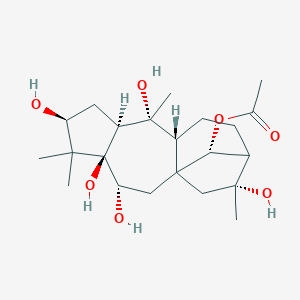

Propriétés

Numéro CAS |

4720-09-6 |

|---|---|

Formule moléculaire |

C22H36O7 |

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |

InChI |

InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1 |

Clé InChI |

NXCYBYJXCJWMRY-VGBBEZPXSA-N |

SMILES |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |

SMILES isomérique |

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |

SMILES canonique |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |

Color/Form |

CRYSTALS FROM ETHYL ACETATE |

melting_point |

258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING |

Key on ui other cas no. |

4720-09-6 |

Description physique |

Solid; [Merck Index] |

Solubilité |

SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER |

Synonymes |

acetylandromedol andromedotoxin grayanotoxin I |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.